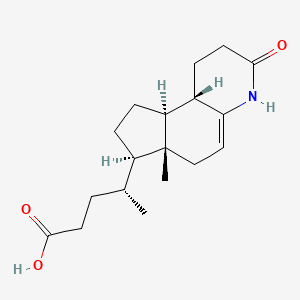
Dcqva
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DCQVA is a biochemical.
Wissenschaftliche Forschungsanwendungen
The compound "Dcqva" appears to be a specialized chemical with applications primarily in scientific research contexts, particularly concerning doping detection and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmacological Studies
This compound is being investigated for its pharmacological properties, particularly in the context of performance-enhancing drugs. Research funded by organizations like the World Anti-Doping Agency (WADA) focuses on the detection of such substances, where this compound may play a role in developing new analytical tools or methodologies for identifying doping agents in athletes .
Detection of Doping Substances
Recent studies have highlighted the importance of compounds like this compound in enhancing the sensitivity and specificity of doping detection methods. The development of analytical techniques such as chromatography and mass spectrometry has been vital in this area. This compound's unique chemical properties may improve the detection limits for certain banned substances, aiding anti-doping efforts .
Toxicological Assessments
In toxicology, this compound may be used to study the effects of various substances on biological systems. Its application can help elucidate mechanisms of toxicity and provide insights into safe exposure levels for humans and animals. This is particularly relevant in regulatory contexts where understanding the safety profiles of chemicals is crucial .
Table 1: Summary of Research Applications for this compound
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Pharmacology | Investigating effects on biological systems | Potential interactions with specific receptors |
| Doping Detection | Enhancing analytical methods for detecting performance-enhancing drugs | Improved sensitivity in detection methodologies |
| Toxicology | Assessing safety profiles and mechanisms of toxicity | Insights into safe exposure levels |
Table 2: Comparative Analysis of Detection Methods
| Methodology | Sensitivity Level | Specificity Level | Application Context |
|---|---|---|---|
| Chromatography | High | Moderate | General substance detection |
| Mass Spectrometry | Very High | High | Detailed analysis of metabolites |
| This compound-based Techniques | Very High | Very High | Targeted doping analysis |
Case Study 1: Enhanced Doping Detection
A study conducted by WADA researchers utilized this compound in conjunction with mass spectrometry to develop a novel method for detecting anabolic steroids in urine samples. The results showed a significant increase in detection rates compared to traditional methods, underscoring the potential of this compound in sports medicine .
Case Study 2: Toxicity Profiling
In a toxicological assessment involving animal models, researchers administered varying doses of this compound to evaluate its safety profile. The findings indicated that while low doses were well-tolerated, higher doses led to observable adverse effects, providing critical data for regulatory assessments .
Eigenschaften
CAS-Nummer |
24967-10-0 |
|---|---|
Molekularformel |
C18H27NO3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
(4R)-4-[(6aR,7R,9aS,9bS)-6a-methyl-3-oxo-2,4,6,7,8,9,9a,9b-octahydro-1H-cyclopenta[f]quinolin-7-yl]pentanoic acid |
InChI |
InChI=1S/C18H27NO3/c1-11(3-8-17(21)22)13-5-6-14-12-4-7-16(20)19-15(12)9-10-18(13,14)2/h9,11-14H,3-8,10H2,1-2H3,(H,19,20)(H,21,22)/t11-,12+,13-,14+,18-/m1/s1 |
InChI-Schlüssel |
YHBFMULEUYRINA-VVAOUYSKSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CC=C3C2CCC(=O)N3)C |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC(=O)N3)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CC=C3C2CCC(=O)N3)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(4R)-4-(2,3,4,6,6abeta,7,8,9,9aalpha,9bbeta-decahydro-6abeta-methyl-3-oxo-1H-cyclopenta(f)quinolin-7beta-yl)valeric acid 32-1328 4-(decahydro-6-methyl-3-oxo-cyclopenta(f)quinoline-7-yl)valeric acid 4-(decahydromethyl-3-oxo-1H-cyclopentaquinolinyl)valeric acid DCQVA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















